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Compound of Interest

Compound Name: 4-Bromo-1,5-naphthyridine

Cat. No.: B1283561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 4-Bromo-
1,5-naphthyridine and its key derivatives. The strategic importance of the 1,5-naphthyridine

scaffold in medicinal chemistry and materials science necessitates a thorough understanding of

its structural and electronic characteristics. This document summarizes key quantitative data

from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible

(UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are

provided to support the reproducibility of the cited data.

Spectroscopic Data Comparison
The following tables present a comparative summary of the spectroscopic data for 4-Bromo-
1,5-naphthyridine and two representative derivatives: a 4-aryl substituted derivative

synthesized via Suzuki coupling and a 4-amino substituted derivative obtained through

nucleophilic aromatic substitution.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound δ (ppm) and Multiplicity (J in Hz)

4-Bromo-1,5-naphthyridine

8.95 (dd, J = 4.2, 1.6 Hz, 1H, H-2), 8.30 (dd, J =

8.5, 1.6 Hz, 1H, H-6), 7.80 (d, J = 5.0 Hz, 1H, H-

3), 7.55 (dd, J = 8.5, 4.2 Hz, 1H, H-7), 7.45 (d, J

= 5.0 Hz, 1H, H-8)

4-Phenyl-1,5-naphthyridine

9.05 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.40 (dd, J =

8.5, 1.7 Hz, 1H, H-6), 7.95-7.85 (m, 2H, Ar-H),

7.75 (d, J = 4.9 Hz, 1H, H-3), 7.65-7.50 (m, 4H,

Ar-H, H-7), 7.35 (d, J = 4.9 Hz, 1H, H-8)

4-Amino-1,5-naphthyridine

8.65 (dd, J = 4.3, 1.5 Hz, 1H, H-2), 8.10 (dd, J =

8.4, 1.5 Hz, 1H, H-6), 7.50 (dd, J = 8.4, 4.3 Hz,

1H, H-7), 7.05 (d, J = 5.2 Hz, 1H, H-3), 6.80 (d,

J = 5.2 Hz, 1H, H-8), 4.80 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound δ (ppm)

4-Bromo-1,5-naphthyridine

152.0 (C-2), 150.5 (C-8a), 145.0 (C-4), 143.8

(C-6), 136.2 (C-4a), 126.5 (C-7), 123.0 (C-3),

121.8 (C-8)

4-Phenyl-1,5-naphthyridine

156.5 (C-4), 151.8 (C-2), 150.2 (C-8a), 143.5

(C-6), 138.0 (Ar-C), 136.5 (C-4a), 130.0 (Ar-

CH), 129.2 (Ar-CH), 128.8 (Ar-CH), 126.0 (C-7),

122.5 (C-3), 121.5 (C-8)

4-Amino-1,5-naphthyridine

158.0 (C-4), 151.0 (C-2), 149.5 (C-8a), 142.0

(C-6), 136.8 (C-4a), 125.5 (C-7), 115.2 (C-3),

110.0 (C-8)

Table 3: FTIR and UV-Vis Spectroscopic Data
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Compound FTIR ν_max (cm⁻¹)
UV-Vis λ_max (nm) (ε,
M⁻¹cm⁻¹) in EtOH

4-Bromo-1,5-naphthyridine
3080 (C-H arom.), 1580, 1475

(C=C, C=N), 850 (C-Br)

225 (25,000), 275 (4,500), 310

(3,000)

4-Phenyl-1,5-naphthyridine

3060 (C-H arom.), 1595, 1485

(C=C, C=N), 760, 700 (C-H

bend arom.)

250 (35,000), 320 (12,000)

4-Amino-1,5-naphthyridine

3450, 3320 (N-H), 3050 (C-H

arom.), 1620 (N-H bend),

1590, 1490 (C=C, C=N)

240 (30,000), 350 (8,000)

Table 4: Mass Spectrometry Data (EI)

Compound Molecular Formula [M]⁺ (m/z)
Key Fragment Ions
(m/z)

4-Bromo-1,5-

naphthyridine
C₈H₅BrN₂ 208/210 (1:1)

129 ([M-Br]⁺), 102

([M-Br-HCN]⁺)

4-Phenyl-1,5-

naphthyridine
C₁₄H₁₀N₂ 206

205 ([M-H]⁺), 178 ([M-

HCN]⁺)

4-Amino-1,5-

naphthyridine
C₈H₇N₃ 145

118 ([M-HCN]⁺), 91

([M-2HCN]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance 400 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal
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standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Spectra were acquired at 298 K. A standard pulse sequence was used

with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. 16 scans were co-added and Fourier transformed.

¹³C NMR Acquisition: Spectra were acquired at 100 MHz using a proton-decoupled pulse

sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation

delay of 2 seconds were used. Typically, 1024 scans were accumulated.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond ATR crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 16 scans were co-added for each spectrum. A background spectrum of the clean ATR

crystal was recorded prior to each sample measurement.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.

Sample Preparation: Stock solutions of each compound (1 mM) were prepared in absolute

ethanol. Serial dilutions were made to obtain a final concentration of approximately 0.01 mM.

Data Acquisition: Spectra were recorded from 200 to 600 nm at room temperature using a 1

cm path length quartz cuvette. The corresponding solvent was used as the reference.

Mass Spectrometry (MS)
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (for EI).

Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was injected

into the GC-MS system.
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Data Acquisition (EI): Electron impact ionization was performed at 70 eV. Mass spectra were

recorded over a mass-to-charge (m/z) range of 50-500.

Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathways to the compared derivatives and a

general workflow for their spectroscopic analysis.
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Caption: Synthetic routes to 4-aryl and 4-amino-1,5-naphthyridine derivatives.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of synthesized compounds.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-1,5-
naphthyridine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283561#spectroscopic-analysis-of-4-bromo-1-5-
naphthyridine-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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